molecular formula C7H12ClF2N B13913812 1-(Difluoromethyl)-3-azabicyclo[4.1.0]heptane;hydrochloride

1-(Difluoromethyl)-3-azabicyclo[4.1.0]heptane;hydrochloride

Katalognummer: B13913812
Molekulargewicht: 183.63 g/mol
InChI-Schlüssel: JAAQUVGEPDYIST-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Difluoromethyl)-3-azabicyclo[4.1.0]heptane;hydrochloride is a compound of interest in various scientific fields due to its unique structural and chemical properties. This compound features a bicyclic structure with a difluoromethyl group, making it a valuable subject for research in organic chemistry, medicinal chemistry, and material science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Difluoromethyl)-3-azabicyclo[4.1.0]heptane;hydrochloride typically involves the reaction of cyclohexene with difluoromethylating agents under specific conditions. . This reaction is carried out at room temperature and requires careful control of the reaction environment to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the Simmons-Smith reaction or other difluoromethylation techniques. The process must be optimized for scalability, cost-effectiveness, and environmental safety. Advanced difluoromethylation reagents and catalysts are often employed to enhance the efficiency and selectivity of the reaction .

Analyse Chemischer Reaktionen

Types of Reactions

1-(Difluoromethyl)-3-azabicyclo[4.1.0]heptane;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluoromethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethyl ketones, while reduction could produce difluoromethyl alcohols.

Wissenschaftliche Forschungsanwendungen

1-(Difluoromethyl)-3-azabicyclo[4.1.0]heptane;hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.

    Industry: Utilized in the development of new materials with unique properties.

Wirkmechanismus

The mechanism of action of 1-(Difluoromethyl)-3-azabicyclo[4.1.0]heptane;hydrochloride involves its interaction with specific molecular targets. The difluoromethyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity. The bicyclic structure provides rigidity, which can enhance the compound’s stability and bioavailability .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1-(Difluoromethyl)-3-azabicyclo[4.1.0]heptane;hydrochloride is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s lipophilicity, metabolic stability, and ability to form strong hydrogen bonds, making it a valuable scaffold for drug design and other applications .

Eigenschaften

Molekularformel

C7H12ClF2N

Molekulargewicht

183.63 g/mol

IUPAC-Name

1-(difluoromethyl)-3-azabicyclo[4.1.0]heptane;hydrochloride

InChI

InChI=1S/C7H11F2N.ClH/c8-6(9)7-3-5(7)1-2-10-4-7;/h5-6,10H,1-4H2;1H

InChI-Schlüssel

JAAQUVGEPDYIST-UHFFFAOYSA-N

Kanonische SMILES

C1CNCC2(C1C2)C(F)F.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.